molecular formula C16H19BrN2O3S B11601282 (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11601282
M. Wt: 399.3 g/mol
InChI Key: IMRAPCJSCHXVSB-GHXNOFRVSA-N
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Description

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, an ethoxy group, a methoxy group, and a sulfanylidene-imidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Ethoxylation and Methoxylation: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions using ethyl and methyl alcohols, respectively, in the presence of a suitable catalyst.

    Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic or basic conditions.

    Sulfanylidene Introduction: The sulfanylidene group is introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, ammonia, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(2-fluoro-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(2-iodo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, enhances its potential for further functionalization and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H19BrN2O3S/c1-4-6-19-15(20)12(18-16(19)23)7-10-8-14(22-5-2)13(21-3)9-11(10)17/h7-9H,4-6H2,1-3H3,(H,18,23)/b12-7-

InChI Key

IMRAPCJSCHXVSB-GHXNOFRVSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OCC)NC1=S

Origin of Product

United States

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